2-Phenyl-1,3-dioxan-5-ol (CAS 1708-40-3), commonly known as 1,3-O-benzylideneglycerol, is a highly regioselective glycerol building block that strictly protects the primary (1,3) hydroxyl groups, leaving the secondary (2-OH) position available for functionalization. In industrial and laboratory procurement, it is the definitive precursor for synthesizing 2-monoglycerides, symmetrical triglycerides, and functionalized polycarbonates. Unlike more common protected glycerols, its benzylidene acetal is stable to many basic and mildly acidic conditions but can be efficiently cleaved via catalytic hydrogenolysis, ensuring orthogonal deprotection in complex, acid-sensitive syntheses [1],[2].
Substituting 2-Phenyl-1,3-dioxan-5-ol with the more common and economical solketal (1,2-O-isopropylideneglycerol) fundamentally alters the regiochemistry of the target molecule. Solketal strictly exposes the primary 3-hydroxyl group, leading to asymmetric 1-substituted derivatives. For buyers requiring symmetric 2-substituted architectures—such as 2-monoglycerides or symmetric dendrimer cores—solketal is chemically unviable. Furthermore, attempting to use unprotected glycerol results in statistical mixtures of mono-, di-, and tri-substituted products, requiring prohibitive chromatographic separation and drastically reducing the yield of the desired symmetric isomer[1], [2].
1,3-O-Benzylideneglycerol exclusively leaves the sterically hindered secondary (2-OH) position available for functionalization, enabling the direct synthesis of 2-monoglycerides and symmetric dendrimer cores. In contrast, the industry-standard protected glycerol, solketal, exclusively exposes the primary 3-OH group. When synthesizing specific lipid conjugates or symmetric architectures, 1,3-O-benzylideneglycerol provides 100% regioselectivity for the 2-position, whereas solketal strictly yields asymmetric 1-substituted architectures [1], [2].
| Evidence Dimension | Regiochemical availability for functionalization |
| Target Compound Data | 100% availability of the secondary (2-OH) position |
| Comparator Or Baseline | Solketal (100% availability of the primary 3-OH position) |
| Quantified Difference | Complete inversion of regioselectivity from primary to secondary hydroxyl |
| Conditions | Standard esterification/etherification conditions |
Buyers requiring symmetric lipid structures or 2-substituted prodrugs cannot use solketal and must procure this specific 1,3-protected isomer.
The benzylidene acetal of 2-Phenyl-1,3-dioxan-5-ol is robust against many basic conditions but is efficiently cleaved via catalytic hydrogenolysis. In the synthesis of complex poly(glycerol-succinic acid) dendrimers, hydrogenolysis of the 1,3-O-benzylidene groups proceeds in 93–95% yield without disturbing the acid-labile succinate ester linkages [1]. Solketal, an acetonide, requires acidic hydrolysis for deprotection, which would simultaneously degrade ester-linked polymer backbones or acid-sensitive prodrugs.
| Evidence Dimension | Polymer backbone retention during deprotection |
| Target Compound Data | >93% yield of intact deprotected dendrimer via hydrogenolysis |
| Comparator Or Baseline | Solketal (acetonide deprotection requires acid, causing ester hydrolysis) |
| Quantified Difference | Prevents backbone degradation in acid-sensitive molecules |
| Conditions | 50 psi H2, 10% Pd/C in THF/MeOH vs. standard acidic aqueous cleavage |
Essential for process chemists building complex, acid-labile macromolecules or prodrugs where standard acetonide deprotection would destroy the product.
1,3-O-Benzylideneglycerol is the required starting material for synthesizing 5-benzyloxy-1,3-dioxan-2-one, a 6-membered cyclic carbonate monomer used in ring-opening polymerization (ROP). The 1,3-diol arrangement (achieved after benzylating the 2-OH and removing the benzylidene group) allows cyclization with ethyl chloroformate in 67% yield [1]. 1,2-protected glycerols like solketal cannot form this 6-membered ring, instead forming 5-membered cyclic carbonates which exhibit vastly different, often less favorable, ROP thermodynamics.
| Evidence Dimension | Ring size and ROP suitability of derived carbonate |
| Target Compound Data | Yields 6-membered cyclic carbonate (5-benzyloxy-1,3-dioxan-2-one) |
| Comparator Or Baseline | Solketal derivatives (yield 5-membered cyclic carbonates) |
| Quantified Difference | Enables thermodynamically favorable ROP to aliphatic polycarbonates |
| Conditions | Reaction with ethyl chloroformate and TEA, followed by Sn(oct)2 catalyzed ROP |
Procurement of this compound is a strict prerequisite for materials scientists developing functionalizable, biodegradable polycarbonates via 6-membered ring ROP.
Because 1,3-O-Benzylideneglycerol exclusively exposes the 2-OH group, it is the optimal precursor for synthesizing 2-monoglycerides and symmetrical triglycerides. This is critical for lipid nanoparticle (LNP) formulation and nutritional structured lipids where the fatty acid must be precisely located at the sn-2 position to maintain specific metabolic profiles[1].
The compound serves as the foundational building block for 5-benzyloxy-1,3-dioxan-2-one. This monomer undergoes ring-opening polymerization to yield biodegradable polycarbonates. Following hydrogenolysis, the resulting polymers possess pendant hydroxyl groups, making them highly functionalizable for targeted drug delivery applications [2].
In the construction of symmetric poly(glycerol-succinic acid) dendrimers, the compound acts as a highly efficient branching ligand. Its ability to be deprotected via hydrogenolysis in >93% yield ensures that the acid-labile ester linkages of the dendrimer backbone remain completely intact during synthesis [3].
Irritant